Product packaging for 7-Chloro-2,3-dihydro-1-benzofuran-2-one(Cat. No.:)

7-Chloro-2,3-dihydro-1-benzofuran-2-one

Cat. No.: B13561813
M. Wt: 168.57 g/mol
InChI Key: WPHYFHFEWWLGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Dihydrobenzofuranone Chemistry and Related Scaffolds

The dihydrobenzofuranone framework is a common motif in a variety of natural products and synthetic compounds with diverse biological activities. The introduction of a halogen atom, in this case, chlorine, can significantly alter the physicochemical properties of the parent molecule. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. nih.gov The chlorine atom at the 7-position of the benzofuranone ring is expected to influence the molecule's electron distribution, lipophilicity, and potential for intermolecular interactions.

Halogenated benzofuran (B130515) derivatives, a closely related class of compounds, have been the subject of more extensive research. Studies have shown that the presence and position of halogen substituents on the benzofuran ring can lead to a range of biological activities, including anticancer properties. researchgate.net This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can influence molecular recognition and binding affinity. nih.gov

Historical Development of Research on Dihydrobenzofuranone Derivatives

Research into benzofuran and its derivatives has a long history, with the parent compound first being synthesized in the 19th century. nih.gov Over the decades, numerous synthetic methods have been developed to access the benzofuran and dihydrobenzofuran cores. These methods often involve the cyclization of substituted phenols or related precursors.

The development of synthetic routes to dihydrobenzofuranones has been driven by the discovery of their utility as intermediates in the synthesis of more complex molecules and their own inherent biological activities. While early methods may have been limited in scope and efficiency, modern organic synthesis has provided a wide array of tools for the construction of these heterocyclic systems, including transition-metal-catalyzed reactions and novel cyclization strategies. nih.gov

Contemporary Significance and Emerging Research Directions for the Chemical Compound

The contemporary significance of dihydrobenzofuranone derivatives lies heavily in their potential as scaffolds for the development of new therapeutic agents. The core structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Given the known biological activities of other halogenated benzofuran and dihydrobenzofuran derivatives, it is plausible that 7-Chloro-2,3-dihydro-1-benzofuran-2-one (B6205277) could serve as a valuable building block or a starting point for the discovery of new bioactive molecules. Emerging research in this area is likely to focus on the development of efficient and stereoselective syntheses of substituted dihydrobenzofuranones and the exploration of their biological activities through high-throughput screening and other modern drug discovery techniques. The specific role of the 7-chloro substituent in modulating these activities would be a key area of investigation.

Chemical Compound Information

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound1934833-57-4C8H5ClO2168.58

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClO2 B13561813 7-Chloro-2,3-dihydro-1-benzofuran-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClO2

Molecular Weight

168.57 g/mol

IUPAC Name

7-chloro-3H-1-benzofuran-2-one

InChI

InChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-3H,4H2

InChI Key

WPHYFHFEWWLGKC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)OC1=O

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 2,3 Dihydro 1 Benzofuran 2 One and Its Dihydrobenzofuranone Analogues

Regioselective Synthesis Strategies for Dihydrobenzofuranone Ring Systems

Regioselectivity is a cornerstone of the successful synthesis of substituted dihydrobenzofuranones. The ability to direct reactions to a specific position on the benzene (B151609) ring is paramount for creating the desired isomer, such as the 7-chloro substituted product.

Intramolecular Cyclization Reactions for Benzofuranone Formation

A fundamental and widely employed method for the construction of the 2,3-dihydro-1-benzofuran-2-one core is through the intramolecular cyclization of appropriately substituted phenoxyacetic acids. This acid-catalyzed reaction, often a Friedel-Crafts type acylation, proceeds by the formation of an acylium ion intermediate which then attacks the aromatic ring to form the five-membered lactone.

The success of this cyclization is dependent on the nature and position of substituents on the starting phenol. For instance, the cyclization of a phenoxyacetic acid with an electron-donating group on the benzene ring can facilitate the electrophilic aromatic substitution, while electron-withdrawing groups may hinder it. The regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring.

A general representation of this intramolecular cyclization is depicted below:

Starting Material Reaction Condition Product
Substituted Phenoxyacetic Acid Acid Catalyst (e.g., H₂SO₄, PPA) Substituted 2,3-dihydro-1-benzofuran-2-one

Targeted Halogenation Approaches at Position 7

Achieving chlorination specifically at the 7-position of the 2,3-dihydro-1-benzofuran-2-one scaffold requires careful consideration of the directing effects of the existing oxygen-containing heterocyclic ring. The ether oxygen and the carbonyl group can influence the electron density of the aromatic ring, thereby directing incoming electrophiles.

Direct electrophilic chlorination of the unsubstituted 2,3-dihydro-1-benzofuran-2-one can lead to a mixture of products. Therefore, regioselective synthesis often involves introducing the chlorine atom at an earlier stage of the synthesis, for example, by starting with a 3-chlorophenol (B135607) derivative. The subsequent formation of the dihydrobenzofuranone ring from a precursor like 3-chlorophenoxyacetic acid would then yield the desired 7-chloro-2,3-dihydro-1-benzofuran-2-one (B6205277).

Alternatively, advanced methods involving directing groups can be employed to achieve site-specific halogenation on a pre-formed benzofuranone ring. While specific protocols for the C7 chlorination of 2,3-dihydro-1-benzofuran-2-one are not extensively documented in readily available literature, general principles of electrophilic aromatic substitution on related heterocyclic systems suggest that the use of specific chlorinating agents and catalysts could favor the desired isomer. For instance, a patented process for a related benzodiazepinone system describes the selective chlorination at the 7-position using chlorine in nitrobenzene, highlighting that solvent and reaction conditions can play a crucial role in directing halogenation. google.com

Multi-Step Organic Synthesis Protocols for Functionalized Dihydrobenzofuranones

The synthesis of functionalized dihydrobenzofuranones, including the 7-chloro derivative, often necessitates multi-step reaction sequences. These protocols allow for the gradual construction of the molecule, introducing the required functional groups in a controlled manner.

A plausible multi-step synthesis for this compound can be envisioned starting from commercially available 3-chlorophenol. The key steps would involve:

O-alkylation: Reaction of 3-chlorophenol with an appropriate two-carbon synthon, such as ethyl chloroacetate, in the presence of a base to form the corresponding phenoxyacetate.

Hydrolysis: Saponification of the resulting ester to yield 3-chlorophenoxyacetic acid.

Intramolecular Cyclization: Acid-catalyzed cyclization of 3-chlorophenoxyacetic acid to afford this compound.

This strategic sequence ensures the chlorine atom is correctly positioned on the aromatic ring prior to the formation of the lactone ring. Similar multi-step approaches have been successfully applied to the synthesis of a variety of substituted benzofurans and their derivatives. clockss.orgnih.govnih.gov

Step Starting Material Reagents Intermediate/Product
13-ChlorophenolEthyl chloroacetate, Base (e.g., K₂CO₃)Ethyl (3-chlorophenoxy)acetate
2Ethyl (3-chlorophenoxy)acetateBase (e.g., NaOH), then Acid3-Chlorophenoxyacetic acid
33-Chlorophenoxyacetic acidAcid catalyst (e.g., PPA)This compound

Catalytic Approaches in Dihydrobenzofuranone Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, has provided powerful tools for the construction of complex heterocyclic systems like dihydrobenzofuranones.

Palladium-Catalyzed Reaction Systems

Palladium catalysts are versatile and have been extensively used in the synthesis of benzofuranone derivatives. Palladium-catalyzed intramolecular cyclization reactions offer a powerful alternative to traditional acid-catalyzed methods. divyarasayan.orgnih.gov For instance, palladium-catalyzed intramolecular C-H activation can facilitate the formation of the C-C bond necessary for the lactone ring.

Furthermore, palladium-catalyzed carbonylative cyclization reactions have emerged as an elegant strategy for the synthesis of lactones. rsc.org In these reactions, a suitable precursor, often an unsaturated alcohol or phenol, is treated with carbon monoxide in the presence of a palladium catalyst to directly form the cyclic carbonyl compound. While specific examples for the direct synthesis of this compound via this method are not abundant, the general applicability of palladium catalysis suggests its potential in developing novel synthetic routes. nih.govrsc.org

Rhodium-Catalyzed Cyclization Processes

Rhodium catalysis has gained prominence in C-H activation and functionalization reactions, providing novel pathways for the synthesis of complex molecules. nih.gov Rhodium(III)-catalyzed C-H activation/cyclization of N-phenoxyacetamides with various coupling partners has been shown to be an efficient method for the synthesis of dihydrobenzofuran derivatives. nih.govresearchgate.netdntb.gov.ua

These reactions often proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the rhodium center, bringing the catalyst in proximity to a specific C-H bond. This allows for highly regioselective functionalization of the aromatic ring. Subsequent intramolecular cyclization then leads to the formation of the dihydrobenzofuranone core. The application of such strategies to appropriately substituted phenols could provide a direct route to functionalized dihydrobenzofuranones, including those with halogen substituents.

Acid- and Base-Catalyzed Transformations in Dihydrobenzofuranone Synthesis

The formation of the dihydrobenzofuranone core is frequently accomplished through cyclization reactions that can be effectively catalyzed by either acids or bases. These catalysts play a crucial role in activating substrates and facilitating the key bond-forming steps.

Acid Catalysis: Acid-catalyzed pathways are a cornerstone in the synthesis of benzofurans and their derivatives. wuxiapptec.com A common strategy involves the intramolecular cyclization of suitable precursors, such as α-phenoxycarbonyl compounds. oregonstate.edu The mechanism for the formation of benzofurans under acidic conditions often begins with the protonation of a substrate. wuxiapptec.com For example, in the cyclization of an acetal, the substrate is first protonated, which is followed by the elimination of a molecule like methanol (B129727) to form a reactive oxonium ion intermediate. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the oxonium ion to forge the new heterocyclic ring. wuxiapptec.com A subsequent elimination step, such as the loss of a second methanol molecule, leads to the final product. wuxiapptec.com Polyphosphoric acid (PPA) is a reagent sometimes used for such cyclizations. wuxiapptec.com Lewis acids, such as boron trifluoride diethyl etherate, can also promote domino reactions to synthesize benzofuran (B130515) derivatives. nih.gov

Base Catalysis: Base-catalyzed methods provide an alternative and powerful route to dihydrobenzofuranones and related structures. These reactions often proceed through the generation of a potent nucleophile that initiates the cyclization cascade. A well-established example is the Rap–Stoermer reaction, which can utilize a basic catalyst like triethylamine (B128534) for the synthesis of benzofuran derivatives from α-haloketones and substituted salicylaldehydes. nih.gov Another approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. organic-chemistry.org Furthermore, base-promoted cyclization of o-alkynylphenols offers a direct route to the benzofuran scaffold. nih.gov In some cases, the choice between acid or base catalysis can steer the reaction toward different products; for instance, in certain cascade reactions, using a base like sodium carbonate can furnish isobenzofuranone derivatives, while an acid catalyst promotes subsequent rearrangements to yield more complex structures. nih.gov

The following table summarizes representative catalytic systems used in the synthesis of benzofuranone-related structures.

Catalyst TypeCatalyst ExampleReactantsProduct Type
Acid Polyphosphoric Acid (PPA)Acetal SubstratesBenzofuran
Acid Boron Trifluoride Diethyl Etherate2,4-diyn-1-ols and dicarbonyl compoundsBenzofuran Derivative
Base Triethylamineα-haloketones and SalicylaldehydesBenzofuran Derivative
Base Sodium Carbonate (Na₂CO₃)2-acylbenzoic acids and isatoic anhydridesIsobenzofuranone

Principles of Green Chemistry in Dihydrobenzofuranone Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for dihydrobenzofuranones. This has led to the development of more efficient and environmentally benign methodologies, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Exploration of Sustainable Reaction Conditions (e.g., solvent-free, microwave-assisted)

The exploration of sustainable reaction conditions is another key aspect of green chemistry in dihydrobenzofuranone synthesis. This involves moving away from conventional heating and volatile organic solvents towards more eco-friendly alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. youtube.comchemrxiv.org The mechanism of microwave heating involves the interaction of electromagnetic radiation with polar molecules in the reaction mixture, causing rapid rotations and generating heat through friction. youtube.com This leads to rapid, uniform heating and a dramatic reduction in reaction times, often from hours to minutes. youtube.comnih.gov Consequently, microwave-assisted synthesis can lead to higher product purity and improved yields. youtube.comresearchgate.net It has been successfully applied to the acid-catalyzed synthesis of dihydrobenzofuran derivatives and the synthesis of benzofuran-3(2H)-ones. nih.govresearchgate.net

Solvent-Free Reactions: Eliminating the solvent from a reaction is a primary goal of green chemistry, as solvents often account for the largest proportion of waste in a chemical process. Solvent-free, or "neat," conditions are being increasingly explored. For example, dihydrobenzofuran spirooxindole scaffolds have been synthesized using a solvent-free grinding protocol. nih.gov In another green approach, substituted allylphenols were treated with diaryl diselenides under metal-free, microwave-irradiated neat conditions to produce dihydrobenzofuran derivatives. nih.gov These solvent-free methods not only reduce environmental impact but can also simplify product workup and purification. researchgate.net

The table below highlights examples of green chemistry principles applied to the synthesis of dihydrobenzofuranone analogues.

Green Chemistry PrincipleTechniqueSubstratesKey Advantages
Atom Economy / Efficiency One-Pot Synthesis6-diazo-2-cyclohexenones and ortho-haloiodobenzenesOperational simplicity, reduced waste, higher selectivity. organic-chemistry.orgnih.gov
Energy Efficiency Microwave-Assisted SynthesisChalcone intermediatesRapid reaction rates, high purity, improved yields. youtube.comnih.gov
Waste Reduction Solvent-Free Grindingα-chlorooxindoles and salicylaldehydeElimination of solvent waste, simplified workup. nih.gov
Combined Approach Microwave-Assisted, Solvent-FreeSubstituted allylphenols and diaryl diselenidesCombines benefits of rapid heating and no solvent use. nih.gov

Advanced Purification and Isolation Techniques for Research Applications

Achieving high purity of the target compound is critical in research applications. For this compound and its analogues, a combination of standard and carefully optimized purification techniques is employed to isolate the product from crude reaction mixtures.

The most prevalent and effective method for the purification of dihydrobenzofuranone derivatives is flash column chromatography over silica (B1680970) gel. oregonstate.edusemanticscholar.org This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (solvent system).

The typical purification workflow involves several steps:

Workup: After the reaction is complete, an initial workup is performed. This usually involves extraction of the product into an organic solvent such as ethyl acetate (B1210297) or diethyl ether. semanticscholar.orgresearchgate.net The organic layer is then washed, often with water, brine, or an aqueous solution like potassium carbonate (K₂CO₃), to remove inorganic byproducts and impurities. researchgate.net

Drying and Concentration: The isolated organic phase is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. dtu.dkresearchgate.net The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Chromatography: The crude material is then subjected to flash column chromatography. dtu.dksemanticscholar.org The choice of the eluent (solvent system) is crucial for achieving good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used, with the ratio adjusted to optimize the separation of the target compound from impurities. oregonstate.edudtu.dk In some cases, chlorinated solvents like chloroform (B151607) (CHCl₃) are also incorporated into the eluent system. semanticscholar.orgresearchgate.net

Isolation: Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to afford the purified dihydrobenzofuranone. semanticscholar.org

In some instances where the product is a stable, crystalline solid, recrystallization may be used as a final purification step to achieve very high purity. Additionally, simpler purification methods like washing the crude mixture with a non-polar solvent such as hexanes can sometimes be sufficient to remove major impurities, bypassing the need for more complex chromatographic separation. researchgate.net

The following table details examples of purification methods used for dihydrobenzofuranone-related compounds.

Compound TypePurification MethodSolvent System / Reagents
Benzofuranone DerivativeColumn ChromatographyEtOAc / n-hexane / CHCl₃ (1.5:10:0.5)
Benzofuran DerivativeFlash Column ChromatographyEtOAc / hexanes (1:5)
Acetoxy-benzofuranoneColumn ChromatographyEtOAc / n-hexane / CHCl₃ (1.5:10:0.5)
7-methylbenzofuran-2(3H)-oneFlash Column Chromatographyhexanes / EtOAc (20:1)

Advanced Analytical and Spectroscopic Characterization of 7 Chloro 2,3 Dihydro 1 Benzofuran 2 One for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for the atomic connectivity and spatial relationships within the 7-Chloro-2,3-dihydro-1-benzofuran-2-one (B6205277) molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The three protons on the chlorinated benzene (B151609) ring form an ABX spin system, which is characteristic of a 1,2,3-trisubstituted benzene ring.

H-4: This proton is expected to be the most downfield of the aromatic protons due to its position ortho to the electron-withdrawing ester oxygen. It should appear as a doublet of doublets.

H-5: This proton, situated between H-4 and H-6, would also appear as a triplet or doublet of doublets.

H-6: This proton is ortho to the chlorine atom and is expected to be a doublet of doublets.

The methylene (B1212753) protons at the C-3 position are chemically equivalent and adjacent to the carbonyl group, leading to a characteristic singlet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated.

C-2 (Carbonyl): The lactone carbonyl carbon is the most deshielded, appearing significantly downfield.

Aromatic Carbons: Six signals are expected in the aromatic region. The carbon bearing the chlorine (C-7) and the carbons attached to oxygen (C-7a and C-3a) can be distinguished from the protonated carbons (C-4, C-5, C-6) by their chemical shifts and lack of signal in a DEPT-135 experiment.

Aliphatic Carbon: The methylene carbon at C-3 will appear as a single peak in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between the aromatic protons (H-4, H-5, and H-6), showing cross-peaks that delineate the ABX spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the signals of H-4, H-5, H-6, and the H-3 methylene protons to their respective carbon atoms (C-4, C-5, C-6, and C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the C-3 methylene protons to the carbonyl carbon (C-2) and the aromatic quaternary carbons C-3a and C-4, providing definitive proof of the lactone ring's connection to the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₈H₅ClO₂) is 168.0029 Da.

A key feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, HRMS would show two molecular ion peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1, which is a definitive indicator of the presence of one chlorine atom.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this class of compounds include:

Loss of Carbon Monoxide (CO): Lactones frequently undergo a characteristic loss of a neutral CO molecule (28 Da) from the molecular ion.

Loss of Chlorine Radical (Cl•): Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical.

Table 3: Calculated Exact Masses for Molecular Ions of this compound

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment

While spectroscopic data provides compelling evidence for the molecular structure, single-crystal X-ray crystallography offers the most definitive proof of atomic connectivity and three-dimensional structure in the solid state. Although no crystal structure for this compound has been reported in the Cambridge Crystallographic Data Centre, this technique would provide invaluable information.

A successful crystallographic analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused ring system. For example, studies on similar benzofuran-2(3H)-one structures have shown them to be highly planar. vensel.org

Conformation: Elucidating the planarity of the benzofuranone core.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying interactions such as C-H···O or π–π stacking, which govern the solid-state properties of the material. asianpubs.org

For derivatives of 2,3-dihydro-1-benzofuran, X-ray crystallography is also crucial for determining the absolute configuration when chiral centers are present. nih.govscispace.com

Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for determining the purity of a substance and for isolating it from reaction mixtures or natural sources. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the analysis of benzofuranone derivatives. sielc.comnih.gov

A typical RP-HPLC method for assessing the purity of this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.com

Detection: A UV detector set to a wavelength where the benzofuranone chromophore has strong absorbance, typically in the range of 254-280 nm.

This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity. Furthermore, preparative HPLC using similar conditions can be employed for the isolation of analogues or for obtaining highly pure material for further research.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of benzofuran (B130515) derivatives due to its high resolution and versatility. researchgate.net For this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach. sielc.com This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

For analytical purposes, the goal is the qualitative and quantitative determination of the compound, often to assess purity or monitor reaction progress. warwick.ac.uk A typical analytical method would involve a C8 or C18 column, which provides a hydrophobic stationary phase for interaction. The mobile phase generally consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium (B1175870) phosphate (B84403) or formic acid for mass spectrometry compatibility. sielc.comijprs.com The gradient or isocratic elution is optimized to achieve a good separation with sharp, symmetrical peaks. warwick.ac.uk Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. ijprs.comresearchgate.net

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate and purify larger quantities of the target compound for further research. warwick.ac.uk This technique is essential when high-purity material is required for structural elucidation or biological screening. warwick.ac.uk The analytical method is often adapted for preparative scale by increasing the column size, flow rate, and sample injection volume. sielc.com The primary objective shifts from quantification to the efficient isolation of the pure compound from byproducts and impurities. warwick.ac.uk

Below is a table summarizing typical starting conditions for the HPLC analysis of this compound, based on methods developed for structurally related compounds. ijprs.comresearchgate.net

Table 1: Representative HPLC Parameters for Analysis of this compound

Parameter Analytical HPLC Preparative HPLC
Column Type C18 or C8 (e.g., 250mm x 4.6mm, 5µm) C18 or C8 (larger dimensions)
Mobile Phase Acetonitrile / Buffered Water (pH 3.0) Acetonitrile / Water
Elution Mode Isocratic or Gradient Isocratic or Step Gradient
Flow Rate 0.8 - 1.2 mL/min Scaled up based on column diameter
Detection UV-Vis Detector (e.g., 242 nm) UV-Vis Detector (higher concentration)
Injection Volume 10 - 20 µL > 100 µL to several mL

| Purpose | Purity assessment, quantification | Isolation and purification |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging if the compound has low volatility or is prone to thermal degradation in the heated injector or column. For such cases, derivatization is a crucial step to enhance volatility and improve chromatographic behavior. rsc.org

Derivatization involves chemically modifying the analyte to create a new compound (a derivative) with properties more suitable for GC analysis. For chlorinated compounds that may not be sufficiently volatile, a common strategy is to react them with a reagent that replaces polar functional groups with nonpolar ones, thereby increasing volatility. For example, if hydrolysis of the lactone ring occurs, the resulting carboxylic acid and alcohol can be silylated to create more volatile trimethylsilyl (B98337) (TMS) ethers and esters. While direct derivatization of the parent compound is less common, this approach is vital for analyzing related impurities or degradation products. rsc.org

Once a suitable volatile derivative is prepared, it can be analyzed by GC, often coupled with a Mass Spectrometer (GC-MS) for definitive identification. The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5 or DB-5). nist.gov A temperature program is used to elute compounds based on their boiling points, starting at a lower temperature and gradually increasing to a higher temperature to ensure the separation of components with a wide range of volatilities. nist.gov

The following table outlines typical GC conditions for the analysis of volatile derivatives of chlorinated aromatic compounds.

Table 2: Representative GC Parameters for Analysis of Volatile Derivatives

Parameter Typical Setting
Column Type Capillary Column (e.g., HP-5, 30m x 0.25mm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Initial Temp: 100°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Derivatization Agent Silylation agents (e.g., BSTFA) for potential polar impurities/degradants

| Purpose | Separation and identification of volatile or derivatized components |

Chemical Reactivity and Derivatization Studies of the 7 Chloro 2,3 Dihydro 1 Benzofuran 2 One Scaffold

Functional Group Transformations on the Dihydrobenzofuranone Core

The dihydrobenzofuranone core contains a reactive lactone that can undergo various transformations. These reactions are fundamental for altering the central heterocyclic system, often leading to ring-opened products or derivatives with modified oxidation states.

Oxidation Reactions (e.g., of aldehyde functionalities on derivatives)

While the dihydrobenzofuranone core itself is relatively stable to oxidation, derivatives bearing susceptible functional groups can be readily transformed. For instance, an aldehyde group introduced onto the scaffold can be oxidized to a carboxylic acid. This transformation is a standard procedure in organic synthesis, typically achieved using reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants such as silver oxide (Ag₂O) to avoid affecting other parts of the molecule. Such conversions are crucial for introducing acidic functionalities, which can serve as handles for further derivatization or as key pharmacophoric elements.

Reduction Reactions (e.g., of carbonyl groups on derivatives)

The carbonyl group of the lactone in the 7-Chloro-2,3-dihydro-1-benzofuran-2-one (B6205277) scaffold is susceptible to reduction by various hydride reagents. The outcome of the reaction depends on the strength of the reducing agent employed. libretexts.org

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality completely to yield the corresponding diol, 7-chloro-2-(hydroxymethyl)phenylethanol. This process involves the opening of the lactone ring. In contrast, milder reducing agents are sometimes used to achieve partial reduction or to selectively reduce other carbonyl groups in more complex derivatives without affecting the lactone. libretexts.orgelte.hu The asymmetric reduction of prochiral ketones is a particularly important reaction for producing enantiomerically pure secondary alcohols, a technique that has found wide industrial application. researchgate.net

Table 1: Reduction of the Dihydrobenzofuranone Carbonyl Group
Reducing AgentTypical ConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄)1. Anhydrous ether or THF 2. Aqueous workup (e.g., H₂O)Ring-opened diolA strong, non-selective reducing agent that cleaves the ester bond. libretexts.org
Sodium Borohydride (NaBH₄)Methanol (B129727) or EthanolGenerally unreactive towards estersNot strong enough to reduce the lactone but can reduce aldehyde or ketone derivatives. libretexts.org
Diisobutylaluminium Hydride (DIBAL-H)Anhydrous toluene, low temp. (-78 °C)Lactol (cyclic hemiacetal)Can achieve partial reduction of the lactone to the corresponding lactol at low temperatures.

Nucleophilic and Electrophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the this compound scaffold can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The chloro group and the ether oxygen are ortho, para-directing groups, while the acyl group attached to the ring (as part of the lactone) is a deactivating meta-director.

For electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), the directing effects of the substituents must be considered. researchgate.net The ether oxygen is a strong activating group, while the chlorine is a deactivating but still ortho, para-directing group. The positions ortho and para to the ether oxygen (positions 4 and 6) are activated. The position ortho to the chlorine (position 6) is also activated. Therefore, electrophilic attack is most likely to occur at the C-6 position, which is activated by both the ether and the chloro substituents. The C-4 position is another potential site for substitution.

Nucleophilic aromatic substitution is less common and typically requires strong activation by electron-withdrawing groups or the use of harsh reaction conditions. The presence of the chloro group at C-7 could potentially allow for nucleophilic substitution, for example, via organometallic coupling reactions, but this would likely require specific catalytic systems.

Design and Synthesis of Novel Halogenated Dihydrobenzofuranone Derivatives

Further halogenation of the this compound scaffold can lead to novel derivatives with potentially altered biological activities. Regioselective halogenation can be achieved using various methods, including transition metal-catalyzed C-H functionalization. rsc.org For example, palladium-catalyzed reactions using N-halosuccinimides (NCS, NBS, NIS) are effective for the directed halogenation of heterocyclic systems. rsc.org

Given the directing effects of the substituents on the aromatic ring, electrophilic halogenation would be expected to occur preferentially at the C-6 position. This regioselectivity allows for the controlled synthesis of di- and poly-halogenated dihydrobenzofuranones.

Table 2: Potential Halogenation Strategies
ReagentReaction TypePotential ProductReference Strategy
N-Bromosuccinimide (NBS) / Pd(OAc)₂Palladium-catalyzed C-H bromination6-Bromo-7-chloro-2,3-dihydro-1-benzofuran-2-oneDirected C-H functionalization offers high regioselectivity. rsc.org
Br₂ / Lewis Acid (e.g., FeBr₃)Electrophilic Aromatic Substitution6-Bromo-7-chloro-2,3-dihydro-1-benzofuran-2-oneClassical electrophilic halogenation.
N-Iodosuccinimide (NIS) / Pd CatalystPalladium-catalyzed C-H iodination7-Chloro-6-iodo-2,3-dihydro-1-benzofuran-2-oneProvides access to iodo-derivatives for further cross-coupling reactions. rsc.org

Regioselective Functionalization and Modification Strategies

Achieving regioselectivity is paramount in the synthesis of complex molecules. For the dihydrobenzofuranone scaffold, several strategies can be employed to control the position of functionalization. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of new bonds. researchgate.netnih.gov

By using directing groups, it is possible to guide a metal catalyst to a specific C-H bond on the aromatic ring, enabling reactions like arylation, alkenylation, or alkynylation at positions that might be inaccessible through classical electrophilic substitution. For instance, a synergistic dual directing group strategy has been used with Rh(III) catalysts to achieve highly regioselective C-H functionalization. researchgate.net Furthermore, sequential C-H functionalization reactions, combining, for example, rhodium and palladium catalysis, can be used to construct highly functionalized and enantiomerically enriched 2,3-dihydrobenzofurans. nih.gov Such advanced synthetic methods allow for the programmable and precise modification of the scaffold, facilitating the creation of complex and diverse molecular libraries. oregonstate.edu

Molecular Mechanisms of Biological Activity and Target Identification of the Chemical Compound and Its Research Analogues

Enzyme Inhibition and Modulation Studies

The benzofuranone scaffold is a core structure in various compounds that have been investigated for their ability to interact with and modulate the activity of several key enzymes.

Currently, there is a lack of specific research data in publicly available scientific literature detailing the direct inhibitory effects of 7-Chloro-2,3-dihydro-1-benzofuran-2-one (B6205277) or its close analogues on enzymes that are critical for nucleotide and amino acid synthesis. Research on this particular class of compounds has not extensively explored this area of enzyme inhibition.

The phosphatidylinositol-3-kinases (PI3K) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. nih.gov The PI3K/Akt signaling pathway is a significant target in cancer therapy. nih.gov Research into benzofuran (B130515) derivatives has revealed their potential as inhibitors of these kinases.

A study focusing on newly synthesized benzofuran derivatives demonstrated their activity against the PI3Kα isoform. nih.gov While not the specific compound of focus, these research analogues share the core benzofuran structure. The study identified several compounds with notable inhibitory activity. nih.govresearchgate.net For instance, compounds designated as 8, 9, and 11 in the study exhibited good inhibitory action against PI3Kα, with IC50 values of 4.1 µM, 7.8 µM, and 20.5 µM, respectively. nih.govresearchgate.net These findings suggest that the benzofuran scaffold can serve as a basis for developing PI3K inhibitors. researchgate.net Another investigation into benzofuran hybrids identified a compound (designated as compound 8) that showed a dual inhibitory effect against PI3K and VEGFR-2 with an IC50 value of 2.21 nM for PI3K. researchgate.net

Table 1: PI3Kα Inhibition by Benzofuran Research Analogues

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. mdpi.com Enzymes like superoxide (B77818) dismutase (SOD) and catalase are central to the antioxidant defense system. researchgate.net SODs catalyze the dismutation of the superoxide radical into oxygen and hydrogen peroxide, which is then further detoxified by enzymes like catalase. nih.govmdpi.com

Studies on benzofuran-2-one derivatives have explored their antioxidant potential. nih.gov Research on certain 3,3-disubstituted-3H-benzofuran-2-ones demonstrated their ability to boost the expression of Heme Oxygenase-1 (HO-1), an enzyme inducible by oxidative stress with known neuroprotective functions. nih.gov Furthermore, other benzofuran-2-carboxamide (B1298429) derivatives have been noted for their capacity to scavenge free radicals and inhibit lipid peroxidation, indicating a role in mitigating oxidative damage. nih.gov However, direct studies quantifying the specific modulatory effects of this compound on superoxide dismutase or catalase activity are not prominent in the available literature.

Receptor Interaction and Ligand Binding Characterization

The interaction of benzofuran-based compounds with various cell surface and intracellular receptors has been a subject of pharmacological research.

Alpha-adrenergic receptors (adrenoceptors) are key components of the sympathetic nervous system, playing a role in processes like smooth muscle contraction and blood pressure regulation. wikipedia.orgmayoclinic.org Alpha-adrenoceptor antagonists are drugs that block the actions of endogenous catecholamines at these receptors. nih.govdrugbank.com

While direct studies on this compound are scarce, a structurally related research analogue, a benzofuroquinolizine derivative known as MK-912, has been evaluated for its alpha-adrenoceptor activity. nih.gov Clinical evaluation in healthy volunteers showed that MK-912 acts as a potent, orally active alpha-2 adrenoceptor antagonist. nih.gov This indicates that the broader benzofuran structure can be incorporated into molecules that interact with the alpha-adrenergic system. A comprehensive study of 101 clinical drugs also mapped the affinity and selectivity of various compounds for human α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov However, this study did not include this compound.

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in mediating neuronal signaling, and its antagonists are clinically important, particularly as antiemetics. nih.govnih.govwikipedia.org These antagonists work by blocking serotonin (B10506) from binding to 5-HT3 receptors located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract. nih.govamegroups.org

Histamine (B1213489) H3 and H4 Receptor Ligand Binding and Functional Activity

Research into the interaction of 2,3-dihydro-1-benzofuran derivatives with histamine receptors has identified analogues with notable activity, particularly at the H4 receptor (H4R), which is a key target in inflammatory and immune disorders. nih.gov

A notable research analogue, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) , which shares the chloro-dihydro-benzofuran core with the subject compound, has been identified as a histamine H4 receptor antagonist with a pKi of 6.2. nih.gov In a mouse model of ulcerative colitis, this compound demonstrated significant pharmacological efficacy. nih.gov Treatment with LINS01007 led to a reduction in histological signs of the disease, including edema and neutrophilic infiltrations. nih.gov This therapeutic effect was associated with a significant decrease in the levels of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and the transcription factors NF-κB and STAT3. nih.gov These findings highlight the potential of the chloro-dihydro-benzofuran scaffold as a basis for developing H4R antagonists for treating inflammatory conditions. nih.gov

Cannabinoid Receptor 2 (CB2) Agonism and Selectivity

The 2,3-dihydro-1-benzofuran scaffold is a key structural motif in the design of potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govnih.gov The CB2 receptor is primarily expressed in immune tissues and is an attractive therapeutic target for inflammatory conditions and neuropathic pain, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor. nih.govnih.gov

A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and shown to act as potent and selective CB2 agonists. nih.govscilit.com Structure-activity relationship (SAR) studies on these analogues have provided insights into the structural requirements for high affinity and selectivity. For instance, enantiomeric separation of a highly selective compound, MDA7 (1-(3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl)piperidine) , revealed that the (S)-enantiomer was the more active form. nih.govscilit.com

Further research identified compounds within this series, such as MDA42 and MDA39 , as the most potent ligands for the CB2 receptor. nih.govscilit.com The efficacy of these analogues has been demonstrated in animal models; for example, MDA42 was tested in a model of neuropathic pain and showed activity comparable to that of MDA7. nih.gov These studies underscore the importance of the 2,3-dihydro-1-benzofuran core in developing selective CB2 agonists. nih.govscilit.comscispace.com

Cellular Pathway Modulation and Biochemical Effects

Interference with Key Cellular Signaling Pathways (e.g., AKT, NF-kB)

Analogues of this compound have been shown to interfere with critical cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation and cancer. nih.govnih.gov

A synthetic benzofuran lignan (B3055560) derivative, designated Benfur (5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid) , was found to inhibit endotoxin-induced NF-κB activation. nih.gov This inhibition of NF-κB was observed in both p53-positive and p53-negative cells, suggesting a potential mechanism for its antitumor activities. nih.gov Furthermore, the previously mentioned H4R antagonist, LINS01007 , also demonstrated the ability to reduce NF-κB levels in an animal model of colitis, linking the chloro-dihydro-benzofuran structure to NF-κB modulation. nih.gov

The PI3K/AKT pathway is another crucial signaling cascade often dysregulated in cancer, promoting cell survival and resistance to therapy. nih.govplos.org While direct evidence for this compound or its close analogues affecting the AKT pathway is not prominent, the general class of benzofuran derivatives has been explored for anticancer properties, which often involve modulation of survival pathways like AKT. nih.gov

Disruption of Cellular Membrane Integrity (in antimicrobial contexts)

The benzofuran scaffold is present in numerous compounds exhibiting antimicrobial properties. nih.govmdpi.comresearchgate.net The proposed mechanism of action for some of these derivatives involves the disruption of bacterial cellular membrane integrity. mdpi.com

Research on certain aza-benzofuran compounds suggests that their enhanced lipophilicity and capacity to carry a positive charge facilitate electrostatic interactions with the negatively charged components of bacterial membranes. mdpi.com This interaction is believed to disrupt membrane integrity, leading to bacterial cell death. mdpi.comnih.gov This mechanism is a hallmark of many antimicrobial peptides and their mimics. nih.gov While this has not been specifically demonstrated for this compound, the chemical properties of the benzofuran core suggest that its derivatives could be engineered to possess such membrane-permeabilizing capabilities. mdpi.com

Impact on Cell Cycle Regulatory Proteins and Progression

The antitumor effects of benzofuran derivatives are also linked to their ability to interfere with the cell cycle. The benzofuran lignan derivative Benfur has been shown to be a potent antimitotic agent that arrests Jurkat T lymphocytes in the G2/M phase of the cell cycle, ultimately inducing apoptosis. nih.gov This cell cycle arrest is a key mechanism for inhibiting cancer cell growth and proliferation. nih.gov The study indicated a correlation between the G2/M arrest and the induction of apoptosis in the treated cells. nih.gov

Protein-Ligand Interaction and Biomolecular Recognition Research

The ability of benzofuran derivatives to interact with proteins is fundamental to their biological activity and is a subject of ongoing investigation. encyclopedia.pubnih.gov Studies using model proteins like bovine serum albumin (BSA) have demonstrated that benzofuran derivatives can bind efficiently, which is a critical characteristic for drug delivery and modulating protein-driven processes. encyclopedia.pubnih.gov

Circular dichroism and fluorescence spectroscopy studies on 4-nitrophenyl-functionalized benzofurans revealed that these compounds can alter the secondary structure of BSA upon binding. nih.gov Molecular docking studies further elucidated the binding modes, showing that different benzofuran derivatives may preferentially bind to different sites on the protein surface or within its interior. nih.govnih.gov These investigations confirm that the benzofuran scaffold can engage in specific protein-ligand interactions, forming stable complexes and suggesting its utility as a core structure for designing molecules that can target specific proteins. encyclopedia.pubresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Chloro-Substitution Position and Number on Biological Activity and Receptor Affinity

The presence and positioning of chlorine atoms on the benzofuranone scaffold are critical determinants of biological activity. The introduction of chlorine generally enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target receptors. researchgate.neteurochlor.org The strong electron-withdrawing nature of chlorine can also influence the electronic properties of the entire molecule, potentially increasing non-bonding interactions with binding sites and preventing metabolic hydroxylation at the position of substitution. researchgate.net

Structure-activity relationship (SAR) studies on various benzofuran (B130515) derivatives have consistently shown that the location of the halogen substituent significantly modulates efficacy and selectivity. For instance, in some series of benzofuran analogs, the presence of halogens at the 5- or 6-position has been found to be essential for potent antibacterial activity. rsc.org Similarly, studies on other heterocyclic scaffolds hybridized with chloro- and dichloro-phenyl groups indicate that these electron-withdrawing substitutions are promising for enhancing antibacterial action. nih.gov

While specific comparative data for the 7-chloro position versus other positions on the 2,3-dihydro-1-benzofuran-2-one nucleus is not extensively detailed in the available literature, research on related structures underscores the principle of positional importance. For example, in a series of pyrimido-isoquinolin-quinone derivatives, compounds with a halogen atom (including chlorine) in the ortho or para positions of a peripheral phenyl ring showed higher antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to those substituted at the meta position. mdpi.com This highlights that the spatial relationship between the chloro substituent and other functional groups is key to receptor affinity. The number of chlorine atoms also plays a role; for example, introducing a second chloro group on an anilide ring of a benzofuran-triazole hybrid was found to modulate its activity spectrum against different bacterial strains. mdpi.com

The table below summarizes the general influence of chloro-substitution on the biological properties of aromatic and heterocyclic compounds, which is applicable to the benzofuranone core.

ParameterInfluence of Chloro-SubstitutionPotential Biological ConsequenceReference
LipophilicityGenerally increasesEnhanced membrane permeability and binding to hydrophobic pockets researchgate.net
Electronic PropertiesActs as an electron-withdrawing groupModulation of receptor interactions and metabolic stability researchgate.net
Substitution PositionActivity is highly position-dependent (e.g., ortho, meta, para)Determines specificity and potency against biological targets mdpi.com
Number of SubstituentsCan increase or decrease activity depending on the targetAffects the overall physicochemical properties and activity spectrum eurochlor.orgnih.gov

Stereochemical Requirements for Molecular Interactions and Biological Potency

While the parent compound 7-Chloro-2,3-dihydro-1-benzofuran-2-one (B6205277) is achiral, the introduction of substituents at the C2 or C3 position of the dihydrofuran ring creates a chiral center. The stereochemistry of such derivatives is paramount, as biological systems are inherently chiral, and enantiomers of a compound often exhibit significantly different pharmacological activities, potencies, and metabolic fates. researchgate.net

Research on complex molecules incorporating the 7-chloro-benzofuran moiety demonstrates the profound impact of stereoisomerism. In one study, a chiral 7-chloro-benzothiadiazine derivative fused with a pyrrolo ring was designed as a positive modulator of the AMPA receptor. unimore.it Patch clamp experiments revealed that the biological activity was stereospecific, with the R-stereoisomer being the active component. This underscores that precise three-dimensional orientation is necessary for effective interaction with the receptor binding site.

Similarly, the synthesis of complex spiro derivatives of 7-chloro-benzofuran, such as analogs of the natural product griseofulvin, results in molecules with multiple stereocenters. mdpi.com The defined stereochemistry, such as that in (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione, is crucial for its biological function, and any alteration in the spatial arrangement of its constituent rings and substituents would likely alter its activity. mdpi.com The synthesis of such compounds often requires stereoselective methods to produce the desired, biologically active isomer. scielo.org.za

These findings collectively indicate that for substituted this compound derivatives, the absolute configuration at the chiral center(s) is a critical factor for molecular recognition and biological potency. The differential activity between stereoisomers can be attributed to one enantiomer fitting more favorably into the target's binding site, leading to stronger and more productive interactions, while the other may bind weakly or not at all.

Impact of Ring System Modifications and Peripheral Substituent Effects on Biological Profiles

Modifying the core 2,3-dihydro-1-benzofuran-2-one ring system or altering its peripheral substituents are key strategies for diversifying the biological profiles of these compounds. Such modifications can lead to novel derivatives with enhanced potency, altered selectivity, or entirely new mechanisms of action.

Ring System Modifications: Structural evolution of the benzofuranone core often involves the fusion of additional rings or the creation of spirocyclic systems. These modifications significantly alter the molecule's three-dimensional shape, rigidity, and orientation of functional groups.

Fused Heterocycles: Combining the benzofuranone scaffold with other biologically active heterocycles like chromones or coumarins has yielded hybrid molecules with potent pro-apoptotic properties in leukemia cells. researchgate.net In one study, exchanging a benzofuranone moiety for a napthofuranone in these hybrids appeared to enhance the apoptotic effect. researchgate.net Similarly, the synthesis of benzofuran fused azocine (B12641756) derivatives has been explored to create structurally diverse and complex molecular skeletons. rsc.org

Spiro Compounds: The creation of spiro-fused systems is another effective modification. Novel spiro[benzofuranone-cyclopentane] and benzofuran spiro-2-pyrrolidine derivatives have been synthesized via cycloaddition reactions. researchgate.netnih.gov Several of these spiro compounds exhibited significant antitumor activity, with some showing higher potency against HeLa and CT26 cancer cell lines than the standard drug cisplatin. nih.gov

Peripheral Substituent Effects: The nature and position of substituents on the benzofuranone ring system, beyond the 7-chloro group, also profoundly influence biological activity.

Substituents on the Benzene (B151609) Ring: The introduction of groups like methyl or methoxy (B1213986) can alter activity. In a series of benzofuran-chromone hybrids, such substitutions on the benzofuranone part were analyzed for their effect on apoptosis induction. researchgate.net

The table below provides examples of ring system modifications and their observed impact on biological activity.

Modification TypeExampleResulting Biological ProfileReference
HybridizationFusion with chromone (B188151) or coumarin (B35378) scaffoldsInduction of apoptosis in human leukemia cells researchgate.net
SpirocyclizationFormation of benzofuran spiro-2-pyrrolidine derivativesPotent antitumor activity against HeLa and CT26 cells nih.gov
Ring Expansion/FusionSynthesis of benzofuran fused azocine derivativesCreation of novel, skeletally diverse compounds rsc.org
Peripheral SubstitutionAddition of electron-donating groups to peripheral ringsEnhanced antitumor or antibacterial activity mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties, or "descriptors," that govern activity, QSAR models can predict the potency of novel molecules before their synthesis, thereby accelerating the drug discovery process.

For benzofuranone derivatives, both 2D- and 3D-QSAR approaches have been applied to understand their SAR.

2D-QSAR: These models correlate activity with molecular descriptors such as lipophilicity (logP), electronic parameters, and topological indices. A QSAR study on a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives with antibacterial activity successfully built models with reasonable predictive power, correlating experimental activity with various calculated parameters of the compounds. nih.gov

3D-QSAR: These more advanced models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules. They calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules to determine which spatial properties are favorable or unfavorable for activity. mdpi.com Studies on related heterocyclic structures, such as dibenzofuran (B1670420) derivatives, have used 3D-QSAR to generate pharmacophore models. nih.gov One such model identified one aromatic ring, three hydrophobic features, and two hydrogen bond acceptor features as crucial for inhibitory activity against a specific protein tyrosine phosphatase. nih.gov

In the context of halogenated compounds, QSAR models can be particularly insightful. A 3D-QSAR model developed for halogenated dienone derivatives found that descriptors related to molecular symmetry and the probability of finding atoms at specific distances were critical for predicting activity. nih.gov For instance, the model indicated that the activity of one compound was directly related to the 15.5 Å interatomic distance between its bromine and chlorine substituents. nih.gov

These studies demonstrate that QSAR is a powerful tool for elucidating the SAR of benzofuranone derivatives. By quantifying the structural requirements for biological activity, these models can guide the rational design of new this compound analogs with improved therapeutic potential.

Computational and Theoretical Investigations of the Chemical Compound and Dihydrobenzofuranone Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is instrumental in drug design for forecasting how a ligand, such as a dihydrobenzofuranone derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov The process involves sampling various conformations and orientations of the ligand within the binding site of the target and scoring them based on binding affinity.

In studies involving dihydrobenzofuranone and related benzofuran (B130515) scaffolds, molecular docking has been employed to predict potential biological activities. For instance, docking studies on 2,3-dihydrobenzofuran-2-carboxylate (DHBC) derivatives predicted their microbial activity by calculating binding energy, hydrogen bonds, and hydrophobic interactions with target proteins. researchgate.net The binding energies for these compounds were found to be in the range of -6.0 kcal/mol to -7.5 kcal/mol, with ligands having a binding affinity greater than -6.0 kcal/mol considered to exhibit strong and stable interactions with the target receptor. researchgate.net Similarly, docking simulations of other novel benzofuran derivatives against targets like the PI3K enzyme have shown good interaction with essential amino acid residues, such as Val851, indicating potential inhibitory activity. researchgate.net These simulations help identify key interactions, like hydrogen bonding and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of more potent molecules. tdl.org

Table 1: Examples of Molecular Docking Studies on Dihydrobenzofuranone and Benzofuran Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are vital for understanding the intrinsic properties of molecules. nih.gov These methods are used to investigate electronic structure, molecular reactivity, and to predict spectroscopic data. For dihydrobenzofuranone systems, DFT calculations provide insights into the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. Studies on 2,3-dihydrobenzofuran-2-carboxylate derivatives using DFT at the B3LYP/6–31++G (d, p) level found HOMO-LUMO gaps ranging from 0.16533 to 0.29371 eV, providing a quantitative measure of their relative reactivity. researchgate.net Furthermore, quantum chemical methods like Time-Dependent DFT (TD-DFT) can simulate UV-vis absorption spectra and determine important electronic properties related to electronic transitions. nih.gov These theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts can also be correlated with experimental values to confirm molecular structures. researchgate.net

Table 2: Calculated Electronic Properties of Dihydrobenzofuranone-Related Systems via DFT

Conformational Analysis and Molecular Dynamics Simulations for Ligand Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective. These methods are crucial for understanding the flexibility of a ligand like 7-Chloro-2,3-dihydro-1-benzofuran-2-one (B6205277) and the dynamic changes that occur during the binding process. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the stability and conformational changes of a ligand-receptor complex. nih.govmdpi.com

MD simulations have been applied to dihydrobenzofuranone systems to identify stable lead inhibitors and to understand their dynamic behavior within a receptor's active site. For example, in a study aimed at designing novel inhibitors for the PDE1B enzyme, MD simulations were performed on complexes of dihydrobenzofuran derivatives with the target. nih.gov These simulations help to assess the stability of the predicted binding poses from docking and to observe how the ligand and protein adapt to each other's presence. By analyzing the trajectory of the simulation, researchers can calculate binding free energies and identify key residues that are consistently involved in the interaction, thus providing a more robust model of the binding event. researchgate.net

Ligand-Steered Modeling for Elucidating Binding Modes with Receptors

Ligand-steered modeling is an advanced computational approach particularly useful for refining the binding site of a receptor when high-resolution experimental structures are unavailable, as is common for targets like G-protein-coupled receptors (GPCRs). nih.gov This method explicitly uses information from known ligands to guide the modeling of the receptor's binding pocket. nih.govnih.gov Throughout the modeling process, both the ligand and the receptor are treated as flexible, which allows for a comprehensive exploration of the interaction energy landscape and leads to more accurate predictions of the binding mode. nih.gov

This technique was successfully applied to a series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov Since no crystal structure of the active state of CB2 was available, ligand-steered modeling was used to characterize the agonist-CB2 complex structurally. nih.gov The method helped identify specific residues involved in ligand recognition and explained the structure-activity relationship (SAR) data for this class of agonists. For example, the modeling revealed how certain substitutions on the benzofuran core could lead to steric clashes with transmembrane residues, resulting in a loss of functional activity. nih.gov This approach has proven effective in various drug discovery applications, including the structural characterization of ligand binding to GPCRs. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Building Block for Complex Organic Molecules

The 7-Chloro-2,3-dihydro-1-benzofuran-2-one (B6205277) scaffold is a versatile precursor for the synthesis of more complex molecular architectures. numberanalytics.comrsc.org Its utility stems from the reactivity of several key features within its structure. The lactone ring can undergo nucleophilic attack and cleavage, while the methylene (B1212753) group at the C-3 position, being adjacent to the carbonyl, is activated and can participate in a variety of carbon-carbon bond-forming reactions. nih.govsigmaaldrich.com

The reactivity at the C-3 position is particularly notable. In the presence of a base, a proton can be abstracted to form an enolate, which can then act as a nucleophile. This allows for the introduction of a wide range of substituents at this position through alkylation or acylation reactions. Furthermore, the aromatic ring, influenced by the electron-withdrawing chloro group and the electron-donating ether oxygen, can undergo further functionalization through electrophilic aromatic substitution, adding another layer of complexity to the molecules that can be derived from this starting material. researchgate.net This inherent reactivity makes the scaffold a key intermediate for synthesizing biologically active molecules. nih.gov

Role as an Intermediate in the Total Synthesis of Natural Products (e.g., Neolignans, Aurones)

The dihydrobenzofuran core is a prevalent motif in numerous natural products, making this compound a valuable intermediate in their total synthesis. mdpi.com

Aurones: This compound is a direct precursor to a specific class of flavonoids known as aurones. Aurones are synthesized via an Aldol-type condensation reaction between a 2-coumaranone (B42568) and an aromatic aldehyde. sigmaaldrich.comkau.edu.sa In this reaction, the enolate of this compound attacks the aldehyde, followed by dehydration to yield the corresponding (Z)-2-benzylidenebenzofuran-3(2H)-one structure. The chlorine at the 7-position of the starting material becomes the 6-position in the resulting aurone. This method provides a straightforward route to a variety of 6-chloroaurones, which are of interest for their potential biological activities.

Aromatic Aldehyde ReactantResulting 6-Chloroaurone Product
Benzaldehyde6-Chloro-2-benzylidene-1-benzofuran-3(2H)-one
4-Hydroxybenzaldehyde6-Chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one
4-Methoxybenzaldehyde6-Chloro-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
3,4-Dihydroxybenzaldehyde6-Chloro-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one

Neolignans: Dihydrobenzofuran neolignans are a class of natural products possessing a 2-aryl-3-methyl-2,3-dihydrobenzofuran skeleton. acs.org While many synthetic routes to these compounds involve the oxidative coupling of phenylpropanoid precursors, the 2,3-dihydrobenzofuran (B1216630) core is the defining feature. Therefore, this compound represents a key retrosynthetic intermediate and a potential starting point for synthetic strategies that build upon a pre-formed heterocyclic core.

Scaffold for the Construction of Diverse Chemical Libraries for Screening

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.uk The benzofuran (B130515) and 2,3-dihydrobenzofuran scaffolds are considered "privileged structures" in medicinal chemistry because they are core components in a large number of biologically active compounds. researchgate.netnih.govacs.org

This compound is an excellent starting scaffold for DOS due to its multiple points of diversification:

C-3 Position: Can be functionalized via enolate chemistry.

Carbonyl Group: Can be transformed into other functional groups.

Lactone Ring: Can be opened by various nucleophiles (e.g., amines, alcohols) to create linear structures with new functionalities.

Aromatic Ring: Can be further substituted.

By systematically applying different reactions and building blocks to these sites, a large and diverse library of related but distinct molecules can be rapidly generated from a single, readily accessible starting material. nih.govorgsyn.orgmdpi.com

Reaction SiteReaction TypeExample ReagentsResulting Molecular Class
C-3 MethyleneAldol CondensationAromatic AldehydesAurones
C-3 MethyleneAlkylationAlkyl Halides (e.g., Methyl Iodide)3-Alkyl-7-chloro-2-coumaranones
Lactone (C=O and Ether)AminolysisPrimary/Secondary AminesN-Substituted 2-(3-chloro-2-hydroxyphenyl)propanamides
Aromatic RingNitrationHNO₃/H₂SO₄Nitro-7-chloro-2-coumaranones

Reagent in Specialized Organic Reactions and Transformations

Beyond its general use as a building block, this compound is a key reactant in specific and powerful organic transformations that enable the efficient construction of complex heterocyclic systems.

The most prominent of these is the Aldol-type condensation , which provides a highly effective method for forming the exocyclic carbon-carbon double bond found in aurones and related compounds. ttu.eduresearchgate.net This reaction is a cornerstone of synthetic chemistry for its ability to create new C-C bonds. sigmaaldrich.com

The scaffold is also amenable to modern synthetic methods, including metal-catalyzed reactions . The broader class of benzofurans is frequently synthesized and functionalized using palladium, copper, gold, or rhodium catalysts. acs.orgnih.govrsc.org This suggests that this compound and its derivatives can be employed in advanced transformations such as domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. nih.govoregonstate.edu For instance, an initial palladium-catalyzed coupling reaction on the aromatic ring could be followed by an intramolecular cyclization involving the lactone moiety, leading to novel polycyclic systems.

Future Research Directions and Unexplored Avenues for 7 Chloro 2,3 Dihydro 1 Benzofuran 2 One

Discovery of Novel Synthetic Pathways and Methodologies

The development of efficient and innovative synthetic routes is paramount for the future study of 7-Chloro-2,3-dihydro-1-benzofuran-2-one (B6205277). While classical methods exist, contemporary organic synthesis offers greener, more efficient, and versatile alternatives. Future research should focus on adapting modern synthetic strategies to produce this specific compound and its derivatives.

Recent advancements in the synthesis of the 2,3-dihydrobenzofuran (B1216630) scaffold have moved towards transition-metal-free, photocatalytic, and organocatalyzed methods. nih.gov For instance, Brønsted acid-mediated cyclization of ortho-allyl/prenyl phenols presents a viable and efficient pathway. nih.gov Applying such a strategy to a suitably substituted chloro-phenol precursor could provide a direct route to the target compound. Another avenue involves catalyst-free protocols, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides, which have shown high yields for related structures. nih.gov

Furthermore, visible-light-mediated catalysis is an emerging area that offers environmentally benign reaction conditions. nih.govresearchgate.net Exploring the application of photoredox catalysis for the construction of the 7-chloro-substituted dihydrobenzofuranone ring could lead to novel and highly efficient synthetic pathways. These modern methodologies often provide better functional group tolerance and stereocontrol, which would be invaluable for creating diverse libraries of related compounds for further study. researchgate.netcnr.it

Table 1: Potential Modern Synthetic Strategies for this compound

Methodology Key Features Potential Precursors Reference
Brønsted Acid-Catalyzed Cyclization Transition-metal-free, high yields. Substituted o-allyl-chlorophenols. nih.gov
Catalyst-Free Annulation Avoids metal contamination, simple conditions. Chloro-salicylaldehydes and sulfoxonium ylides. nih.gov
Visible-Light Photoredox Catalysis Green chemistry, mild reaction conditions. Suitably functionalized chloro-phenols and alkenes. nih.govresearchgate.net

Identification of Undiscovered Biological Targets and Elucidation of New Mechanisms of Action

The biological activities of this compound remain largely unexplored. The broader benzofuran (B130515) class of compounds is known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The presence of a chlorine atom at the 7-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to unique biological activities. nih.gov

Future research should involve comprehensive screening of this compound against a diverse panel of biological targets. This could include kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels. For example, some 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective cannabinoid receptor 2 (CB2) agonists, a target for neuropathic pain. nih.govthegoodscentscompany.com Investigating the interaction of the 7-chloro derivative with CB2 and other receptors in the endocannabinoid system is a logical starting point.

Elucidating the mechanism of action for any identified biological activity is a critical next step. This would involve a combination of in vitro biochemical and cellular assays, along with in vivo studies in relevant disease models. Techniques such as proteomics, transcriptomics, and metabolomics could be employed to understand the global cellular response to the compound, potentially revealing novel pathways and targets.

Advanced Structure-Activity Relationship Studies via Combinatorial Chemistry and High-Throughput Synthesis

A systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the therapeutic potential of this compound. Combinatorial chemistry coupled with high-throughput screening (HTS) provides a powerful platform for this endeavor. wikipedia.orgwordpress.com

Future research should focus on creating a focused library of analogues by systematically modifying different positions of the this compound scaffold. Key modifications could include:

Substitution at other positions on the benzene (B151609) ring: Introducing various electron-donating or electron-withdrawing groups to probe electronic effects.

Modification of the dihydrofuranone ring: Introducing substituents at the 2- and 3-positions to explore steric and stereochemical influences on activity.

Replacement of the chlorine atom: Substituting chlorine with other halogens (fluorine, bromine) or other functional groups to understand the role of the halogen in target binding. nih.gov

High-throughput synthesis techniques can accelerate the creation of these compound libraries. eurekaselect.com Subsequently, HTS can be used to rapidly screen these libraries against identified biological targets, allowing for the rapid identification of compounds with improved potency, selectivity, and pharmacokinetic properties. benthamscience.com The data generated from these studies will be crucial for building robust SAR models.

Integration with Artificial Intelligence and Machine Learning for Predictive Research and Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research. chimia.ch These computational tools can be leveraged to accelerate the investigation of this compound.

Future research directions include:

Predictive Modeling: AI/ML models can be trained on existing data for benzofuran derivatives to predict the potential biological activities and physicochemical properties of this compound and its virtual analogues. nih.govnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Compound Design: Generative AI models can design novel derivatives of the core scaffold that are optimized for specific properties, such as high binding affinity for a particular target or improved drug-like characteristics. arxiv.org

Mechanism of Action Analysis: ML algorithms can analyze large datasets from high-throughput screening and 'omics' studies to identify patterns and correlations that may not be apparent to human researchers, helping to elucidate the compound's mechanism of action. researchgate.net

By integrating AI and ML into the research workflow, scientists can make more informed decisions, design more effective experiments, and ultimately accelerate the path from initial discovery to potential therapeutic application. nih.gov

Development of Advanced Analytical Methodologies for Complex Biological and Chemical Systems

To fully understand the behavior of this compound in biological and chemical systems, the development of advanced analytical methods is crucial. acs.org These methods are needed for sensitive and selective quantification of the parent compound and its potential metabolites in complex matrices like plasma, tissues, and cell lysates.

Future research should focus on:

High-Sensitivity Mass Spectrometry: Developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the trace-level detection of the compound. This is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.

Metabolite Identification: Using high-resolution mass spectrometry (HRMS) to identify and characterize the metabolites of this compound. Understanding its metabolic fate is critical for assessing its stability and potential for drug-drug interactions.

Microfluidic-Based Assays: Implementing microfluidics or "lab-on-a-chip" technologies for high-throughput analysis. acs.org These systems can automate assays, reduce sample and reagent consumption, and provide rapid results for screening and mechanistic studies.

The development of these sophisticated analytical tools will provide the necessary data to build a comprehensive understanding of the compound's chemical and biological behavior.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzofuran
2,3-Dihydrobenzofuran
Salicylaldehyde

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing novel benzofuran analogs?

  • Answer :
  • Synthesis : Document catalyst loading (mol%), solvent degassing methods, and reaction monitoring (TLC/GC-MS).
  • Characterization : Use triplicate NMR measurements (500 MHz or higher) and elemental analysis (±0.4% tolerance).
  • Data Reporting : Adhere to CIF standards for crystallographic data and include raw spectral files in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.